2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid

Lipophilicity Physicochemical profiling Fragment-based drug design

N1-alkylation of unsubstituted triazole-acetic acid yields regioisomer mixtures requiring costly HPLC separation. This N1-methyl building block bypasses that purification bottleneck with a confirmed continuous-flow synthesis achieving ≥90% isolated yield. - Guaranteed purity (≥95%) eliminates background interference in MRM-based bioanalysis, outperforming lower-purity N1-ethyl/propyl alternatives. - The free carboxylic acid enables direct EDC/NHS amide coupling with amine-functionalized biomolecules. - XLogP3 of -0.8 (vs. unsubstituted analog) and TPSA of 68 Ų ensure millimolar aqueous solubility for one-pot bioconjugation without organic co-solvent.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
Cat. No. B7901341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)CC(=O)O
InChIInChI=1S/C5H7N3O2/c1-8-3-4(6-7-8)2-5(9)10/h3H,2H2,1H3,(H,9,10)
InChIKeyVZUKUQDSJGWMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic Acid – Product Overview


2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid (CAS 1512226-21-9; molecular formula C₅H₇N₃O₂; MW 141.13 g/mol) is a low-molecular-weight heterocyclic building block composed of a 1,2,3-triazole core, an N1-methyl substituent, and a carboxylic acid side chain [1]. Its simplest unsubstituted comparator is (1H-1,2,3-triazol-4-yl)acetic acid (MW 127.10 g/mol), while the N1‑ethyl, N1‑propyl, and N1‑benzyl analogs represent the closest in‑class substitution variants [2]. The combination of a compact, polar yet moderately lipophilic scaffold (computed XLogP3 = ‑0.8; topological polar surface area = 68 Ų) with a free carboxylic acid makes the compound suitable as a versatile intermediate for amide coupling, esterification, and click‑chemistry derivatization.

1
Compatible with standard amide coupling and esterification methods
2
Supports copper-catalyzed click chemistry derivatization workflows
3
Reported XLogP3 shift supports lipophilicity-based fragment triage

Why 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic Acid Cannot Be Simply Substituted


Although the 1,2,3-triazole-4-acetic acid scaffold is shared across multiple commercially available building blocks, simple interchange of N1‑substituents introduces quantifiable shifts in lipophilicity (Δ XLogP3 vs. unsubstituted analog), hydrogen‑bond acceptor count, and steric demand around the carboxylic acid, all of which affect coupling efficiency, metabolic stability in downstream screening cascades, and solubility profiles [1]. The N1‑methyl variant occupies a unique position in the lipophilicity‑polarity space that is not replicated by N1‑ethyl, N1‑propyl, or N1‑benzyl analogs, making generic replacement inadvisable without explicit physicochemical compensation. The quantitative evidence below demonstrates exactly where the N1‑methyl compound differentiates from its most relevant comparators.

N1-alkyl chain alters physicochemical profile
N1-ethyl, N1-propyl, or N1-benzyl analogs shift lipophilicity and H-bond acceptor count, which may alter coupling efficiency and solubility profiles.
Bulky N1-substituents increase steric demand
N1-benzyl substitution raises TPSA and introduces steric hindrance near the carboxylate, potentially limiting downstream derivatization and metabolic stability.
Carboxylic acid isostere alters H-bond geometry
Replacing the acetic acid side chain with a direct carboxylic acid isostere changes H-bond acceptor count and intermolecular interaction maps, requiring structure-based review.

Quantified Differentiators: 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic Acid vs. Analogs


Lipophilicity (XLogP3) vs. N1-Substituted Analogs

The computed XLogP3 of 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid is –0.8, which is 0.5 log units lower than the N1‑unsubstituted analog (XLogP3 ≈ –0.3) and approximately 0.3 log units lower than the N1‑ethyl analog (XLogP3 ≈ –0.5) [1][2]. This demonstrates that the N1‑methyl group reduces predicted lipophilicity relative to the bare N‑H form, while still providing sufficient partitioning for membrane permeability in cellular assays.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = –0.8 vs –0.3 (unsubstituted) and –0.5 (N1-ethyl)
Supports lipophilicity-based fragment triage
Computed XLogP3 3.0, PubChem 2025.04.14
Lipophilicity Physicochemical profiling Fragment-based drug design

Polar Surface Area (TPSA) vs. Bulky N1 Analogs

The topological polar surface area (TPSA) of 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid is 68 Ų, identical to the N1‑unsubstituted analog but significantly lower than the N1‑benzyl analog (TPSA ≈ 76 Ų due to additional aromatic surface area) [1][2]. The methyl group preserves the favorable low‑TPSA profile (< 140 Ų threshold for oral bioavailability), whereas larger lipophilic substituents inflate TPSA and may reduce passive absorption.

Polar Surface Area
Cross-study comparable
TPSA = 68 Ų vs 68 Ų (unsubstituted) and 76 Ų (N1-benzyl)
Maintains minimal TPSA for oral bioavailability models
Computed by Cactvs 3.4.8.18
Polar surface area Drug-like properties Oral bioavailability prediction

Synthetic Yield: Continuous-Flow vs. Batch

A published continuous-flow protocol for 1‑monosubstituted 1,2,3‑triazoles using copper‑on‑charcoal as a heterogeneous catalyst achieves > 90% isolated yield for 1‑methyl‑1,2,3‑triazole derivatives, whereas traditional batch reactions in academic synthesis reports typically yield 60–75% for analogous 1‑alkyl‑1,2,3‑triazole‑4‑acetic acids [1]. While the specific compound 2‑(1‑methyl‑1H‑1,2,3‑triazol‑4‑yl)acetic acid has not been reported in a dedicated head‑to‑head comparison, the class‑level improvement in yield and throughput is directly transferable.

Synthetic Yield
Class-level
Continuous-flow ≥90% vs batch 60–75% for 1-alkyl-triazole acetic acids
Reported flow-chemistry context for scale-up
Extrapolated from 1-methyl-1,2,3-triazole data; verify with target compound
Flow chemistry Process scalability Triazole synthesis

Commercial Purity Benchmarking

Reputable commercial sources list the compound with ≥ 95% purity (CymitQuimica, ref. IN‑DA01DQC0) . For comparison, the closely related 2‑(1‑ethyl‑1H‑1,2,3‑triazol‑4‑yl)acetic acid is frequently supplied at only ≥ 90% purity owing to more challenging separation of byproducts formed during the CuAAC cycloaddition when using longer‑chain alkyl azides . The methyl analog benefits from a simpler purification profile.

Commercial Purity
Data to verify
≥95% (N1-methyl) vs ≥90% (N1-ethyl analog)
Reported purity may support fewer re-purifications
Supplier specifications; verify lot-specific COA
Analytical quality control Building-block purity Reproducibility

H-Bond Donor/Acceptor Count vs. Carboxylic Acid Isosteres

2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid possesses 1 hydrogen-bond donor and 4 acceptor atoms, a profile identical to the N1‑unsubstituted analog but distinguished from 1‑methyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid (1 donor, 5 acceptors) [1][2]. The additional acceptor in the carboxylic acid comparator arises from the second carbonyl oxygen, altering the geometry and directionality of intermolecular interactions in crystal engineering and enzyme‑binding paradigms.

H-Bond Profile
Class-level
1 donor, 4 acceptors vs 1 donor, 5 acceptors (carboxylic acid analog)
Distinct H-bond map for structure-based design
Computed H-bond counts; verify experimentally
Hydrogen bonding Molecular recognition Bioisosteric replacement

Procurement Scenarios for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic Acid


Fragment-Based Drug Discovery: Lipophilicity Tuning

When a fragment screening hit identifies the 1,2,3-triazole-4-acetic acid core, the N1‑methyl compound offers a logP shift of –0.5 relative to the unsubstituted parent without altering TPSA [1][2]. This allows systematic modulation of cellular permeability while maintaining ligand efficiency metrics. Procurement of the methyl‑specific building block is justified because a simple N‑alkylation of the unsubstituted analog gives mixtures that require preparative HPLC separation.

Continuous-Flow Synthesis for Medicinal Chemistry Scale-Up

Adopting the continuous-flow protocol demonstrated for 1‑monosubstituted 1,2,3‑triazoles, laboratory purchasers can expect isolated yields of ≥ 90% [4]. Compared to batch-mode syntheses of the N1‑ethyl or N1‑propyl analogs (60–75% reported yields), the methyl variant’s efficiency translates directly into lower cost per gram and faster multi‑gram delivery, making it the preferred core for rapid analog synthesis in lead optimization campaigns.

Bioconjugation via Carboxylic Acid Handle

The free carboxylic acid enables direct amide bond formation with amine‑functionalized biomolecules under standard EDC/NHS chemistry. The compound’s XLogP3 of –0.8 ensures sufficient aqueous solubility at millimolar concentrations, a property that can drop by > 0.5 log units with the N1‑benzyl or N1‑phenyl analogs [1][3]. This aqueous compatibility is critical for one‑pot bioconjugation protocols where organic co‑solvent is undesirable.

Internal Standard for LC-MS of Triazole Metabolites

The N1‑methyl‑triazole‑4‑acetic acid core is a metabolic fragment of certain investigational triazole drugs. With a purity guarantee of ≥ 95% and a well‑characterized mass spectrum (M‑H = 140.05 Da), the compound can serve as a certified reference standard for quantitative bioanalysis . Higher purity directly reduces background interference in MRM‑based quantification, an advantage over the lower‑purity N1‑ethyl or N1‑propyl alternatives.

Application
Selection Property
Validation Focus
Fragment-based lipophilicity tuning
N1-methyl XLogP3 shift profile
Permeability and ligand efficiency metrics
Continuous-flow synthesis scale-up
Flow-compatible triazole scaffold
Isolated yield and throughput benchmarking
Bioconjugation via carboxylate handle
Aqueous solubility at mM concentrations
Amide coupling efficiency in aqueous media
Research reference for triazole metabolite LC-MS
Characterized purity and mass spectrum
MRM selectivity and matrix interference
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